LY3200882 - 1898283-02-7

LY3200882

Catalog Number: EVT-274063
CAS Number: 1898283-02-7
Molecular Formula: C24H29N5O3
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY3200882 is a potent and highly selective small molecule inhibitor of TGFβ receptor type 1 (TGFβRI). [] It acts as an ATP-competitive inhibitor of the serine-threonine kinase domain of TGFβRI. [] Developed as a potential anti-cancer agent, LY3200882 demonstrates promising preclinical data and is currently being investigated in various clinical trials. [, ]

  • Inhibition of SMAD phosphorylation: LY3200882 potently inhibits TGFβ-mediated SMAD phosphorylation in tumor and immune cells both in vitro and in vivo. [] This inhibition disrupts the canonical TGFβ signaling pathway, preventing the activation of target genes involved in tumor progression.
  • Enhancement of anti-tumor immunity: LY3200882 rescues TGFβ1-suppressed or T regulatory cell-suppressed naive T cell activity and restores their proliferation. [] This immune modulation enhances the ability of the immune system to recognize and eliminate tumor cells.
  • Inhibition of epithelial-mesenchymal transition (EMT): LY3200882 prevents TGFβ-induced EMT, a process that allows cancer cells to acquire invasive and metastatic properties. []

Galunisertib (LY2157299 monohydrate)

  • Compound Description: Galunisertib is a small molecule inhibitor targeting the transforming growth factor beta (TGFβ) pathway []. It has demonstrated proof-of-concept data supporting the role of TGFβ in cancer and the utility of targeting the TGFβ pathway [].

LY3300054

  • Compound Description: LY3300054 is a PD-L1 inhibitor [, ]. It is being investigated for its potential to enhance anti-tumor immunity [].
  • Relevance: LY3300054 is not structurally related to LY3200882 but has been investigated in combination with it for the treatment of solid tumors, including a clinical trial involving patients with advanced cancer []. The combination therapy aims to enhance anti-tumor activity by simultaneously targeting TGFβ signaling and immune checkpoint pathways.

Gemcitabine

  • Compound Description: Gemcitabine is a standard chemotherapy drug used in the treatment of pancreatic cancer [].
  • Relevance: Gemcitabine is not structurally related to LY3200882 but was combined with it in a clinical trial for patients with treatment-naïve advanced pancreatic cancer []. The study aimed to evaluate the efficacy of LY3200882 in combination with standard chemotherapy in this patient population.

Nab-paclitaxel

  • Compound Description: Nab-paclitaxel is an albumin-bound formulation of paclitaxel, another chemotherapy drug used in the treatment of pancreatic cancer [].

Cisplatin

  • Compound Description: Cisplatin is a chemotherapy drug commonly used in the treatment of head and neck squamous cell cancer (HNSCC) [].
  • Relevance: While cisplatin shares no structural similarities with LY3200882, it was investigated alongside LY3200882 in a combination therapy regimen for HNSCC, along with radiation therapy []. This trial focused on exploring the safety and tolerability of LY3200882 when combined with standard HNSCC treatments.

EW-7197

  • Compound Description: EW-7197 is a small molecule inhibitor that targets the TGF-β type I receptor kinase (ALK5) and is being investigated for its potential in treating tumors and myelodysplastic syndromes [].

SB-431542

  • Compound Description: SB-431542 is a small molecule inhibitor that targets the TGF-β type I receptor and is currently undergoing preclinical studies for its potential as a therapeutic agent [].

LY2109761

  • Compound Description: LY2109761 is a small molecule inhibitor currently in preclinical development that targets the TGF-β receptor and is being investigated for its therapeutic potential [].

TP-0427736

  • Compound Description: TP-0427736 is a small molecule inhibitor currently undergoing preclinical research. It targets the TGF-β receptor and is being evaluated for its potential therapeutic benefits [].

IN-1130

  • Compound Description: IN-1130 is a small molecule inhibitor in preclinical development. It targets the TGF-β receptor and is being explored for its potential therapeutic applications [].

Pirfenidone

  • Compound Description: Pirfenidone is a small molecule inhibitor of TGF-β ligand. It has been approved for the treatment of idiopathic pulmonary fibrosis [].

Regorafenib (REG)

  • Compound Description: Regorafenib is a multi-kinase inhibitor with anti-tumor properties. It is known to inhibit tumor growth and enhance the production of reactive oxygen species (ROS) [].
  • Relevance: While not directly related to LY3200882 in terms of structure or target, regorafenib was investigated for its synergistic potential in a drug delivery system []. The research explored the sequential release of regorafenib followed by LY3200882 from a composite hydrogel/nanogel system for enhanced anti-tumor efficacy.

MT1

  • Compound Description: MT1 is a TGFβ receptor 2 (TGFβR2)-neutralizing antibody []. It has shown promising results in preclinical studies for its ability to enhance the efficacy of radiotherapy [].
Overview

LY3200882 is a novel, selective small molecule inhibitor targeting the transforming growth factor-beta receptor 1 pathway. This compound is designed to modulate the activity of transforming growth factor-beta, a multifunctional cytokine that plays a critical role in various cellular processes, including cell growth, differentiation, and immune response. The dysregulation of transforming growth factor-beta signaling has been implicated in numerous pathological conditions, particularly cancer and fibrosis. LY3200882 has shown promise in preclinical and clinical studies for its potential therapeutic applications in treating advanced cancers.

Source

LY3200882 was developed by Eli Lilly and Company and has undergone various phases of clinical trials to evaluate its safety and efficacy. It is classified as a next-generation small molecule inhibitor specifically targeting transforming growth factor-beta receptor 1. The compound's development reflects a growing interest in targeting the transforming growth factor-beta signaling pathway as a therapeutic strategy in oncology.

Classification

LY3200882 falls under the category of small molecule inhibitors with a specific focus on receptor tyrosine kinases, particularly those involved in the transforming growth factor-beta signaling pathway. Its classification as a selective inhibitor indicates its designed specificity for transforming growth factor-beta receptor 1, which distinguishes it from other compounds that may target broader pathways.

Synthesis Analysis

Methods

The synthesis of LY3200882 involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final molecular structure. While specific proprietary methods are not disclosed in public literature, general synthetic routes for similar small molecules often involve:

  1. Formation of Core Structure: Utilizing standard organic synthesis techniques such as nucleophilic substitutions and cyclization reactions.
  2. Functional Group Modifications: Introducing various functional groups to enhance selectivity and potency.
  3. Purification: Employing chromatographic techniques to isolate the desired product from by-products.

Technical Details

The synthesis likely involves advanced techniques such as high-performance liquid chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of LY3200882.

Molecular Structure Analysis

Structure

The molecular structure of LY3200882 can be described by its chemical formula, which includes various functional groups that impart its inhibitory properties on transforming growth factor-beta receptor 1. The compound's structure is designed to optimize binding affinity and selectivity towards the target receptor.

Data

While specific structural data such as bond lengths and angles are proprietary, it is essential to note that the design often incorporates features that enhance solubility and bioavailability, critical factors for oral administration.

Chemical Reactions Analysis

Reactions

LY3200882 primarily functions through competitive inhibition of transforming growth factor-beta receptor 1, preventing ligand binding and subsequent downstream signaling cascades. The chemical reactions involved in its mechanism include:

  • Receptor Binding: The interaction with transforming growth factor-beta receptor 1 alters its conformation, inhibiting its kinase activity.
  • Signal Transduction Interference: By blocking receptor activation, LY3200882 disrupts the phosphorylation of downstream signaling molecules such as SMAD proteins.

Technical Details

The kinetics of these reactions can be characterized using techniques like surface plasmon resonance or isothermal titration calorimetry to measure binding affinities and inhibition constants.

Mechanism of Action

Process

LY3200882 exerts its effects by selectively inhibiting transforming growth factor-beta receptor 1, which is crucial for mediating the biological effects of transforming growth factor-beta. Upon administration:

  1. Inhibition of Ligand-Receptor Interaction: The compound binds to the receptor, preventing its activation by transforming growth factor-beta.
  2. Disruption of SMAD Signaling Pathway: This inhibition leads to reduced phosphorylation of SMAD proteins, thereby altering gene expression related to cell proliferation, differentiation, and immune response.

Data

Clinical studies have demonstrated that patients treated with LY3200882 showed a partial response in tumor reduction when combined with other chemotherapeutic agents like gemcitabine and nab-paclitaxel .

Physical and Chemical Properties Analysis

Physical Properties

LY3200882 is characterized by properties typical of small organic molecules:

  • Molecular Weight: Approximately 400-500 g/mol (exact value proprietary).
  • Solubility: Designed for good solubility in physiological conditions to ensure effective absorption.

Chemical Properties

Chemical stability studies indicate that LY3200882 maintains integrity under various pH conditions relevant to gastrointestinal transit. Its lipophilicity is optimized for oral bioavailability while minimizing off-target effects.

Applications

Scientific Uses

LY3200882 has been explored primarily in oncology settings due to its ability to modulate transforming growth factor-beta signaling pathways implicated in tumor progression and immune evasion. Clinical trials have assessed its efficacy as a monotherapy and in combination with standard chemotherapeutics for treating advanced cancers such as pancreatic cancer .

Biochemical Context of TGF-β Signaling Pathway Inhibition

Molecular Pharmacology of TGF-β Receptor Type 1 (TGFβR1)

Structural Characterization of TGFβR1 Kinase Domain

TGFβR1 (also designated ALK5) is a serine/threonine kinase receptor with a distinct structural architecture enabling its central role in signal transduction. The kinase domain comprises an N-lobe (primarily β-sheets) and a larger C-lobe (α-helical), connected by a flexible hinge region. A critical feature is the glycine-serine (GS) domain at residues 185–213, which undergoes phosphorylation by TGFβR2 for full activation [7]. The ATP-binding pocket is situated at the interface of the two lobes, with key residues including:

  • Lys 232: Coordinates ATP phosphate groups
  • Ser 280: Forms the "selectivity pocket" orthogonal to the hinge region
  • Glu 245: Stabilizes the catalytic loop [7] [9]

Structural analyses (PDB ID: 1VJY) reveal that the hinge region (residues 281–283) provides hydrogen-bonding sites critical for inhibitor binding. The selectivity pocket lined by Ser 280, Tyr 249, and Asp 351 accommodates specific chemical moieties not utilized by ATP, enabling high-affinity interactions with selective inhibitors like LY3200882 [7] [9].

Table 1: Key Structural Features of TGFβR1 Kinase Domain

Structural ElementResidue RangeFunctional Significance
GS Domain185–213Phosphorylation site for TGFβR2 activation
Hinge Region281–283ATP adenine binding; inhibitor interaction site
Selectivity PocketSer 280/Tyr 249/Asp 351Determines inhibitor specificity
Catalytic LoopHis 283–Asp 351Coordinates Mg²⁺ and ATP phosphate transfer

ATP-Competitive Inhibition Mechanisms

LY3200882 is a potent ATP-competitive inhibitor that binds reversibly to the kinase domain of TGFβR1. Its inhibition constant (IC₅₀) of 38.2 nM against TGFβR1 demonstrates strong affinity [4] [8]. The compound's 1,5-naphthyridine scaffold forms critical interactions:

  • Hydrogen bonding with hinge residue His 283
  • Pyridine moiety insertion into the selectivity pocket (Ser 280)
  • Hydrophobic interactions with Leu 340 in the hydrophobic back pocket [7] [9]

This binding mode prevents ATP access and stabilizes the kinase in an inactive conformation, blocking phosphorylation of downstream SMAD proteins (SMAD2/SMAD3). Biochemical assays confirm LY3200882 inhibits TGFβ-mediated SMAD2/3 phosphorylation in vitro (tumor/immune cells) and in vivo (subcutaneous tumors) in dose-dependent fashion [4] [8]. The compound exhibits >100-fold selectivity for TGFβR1 over TGFβR2 and other kinases, attributed to its optimal occupancy of the unique selectivity pocket [7] [9].

Role of TGF-β Isoforms in Oncogenic Signaling Cascades

Dual-Role Paradigm: Tumor Suppression vs. Stromal Activation

TGF-β isoforms (TGF-β1, β2, β3) exhibit context-dependent functionality in malignancy:

  • Early-stage tumor suppression: TGF-β induces G1 cell-cycle arrest via upregulation of CDK inhibitors p15ᴵᴺᴷ⁴ᴮ and p21ᶜᴵᴾ¹, while promoting apoptosis through Bim and GADD45β expression [2] [6]. This phase is characterized by SMAD3/4-mediated transcriptional repression of c-MYC [2].
  • Late-stage tumor promotion: In advanced carcinomas, TGF-β signaling shifts to pro-oncogenic pathways via:
  • Stromal fibroblast activation → Secretion of matrix metalloproteinases (MMPs)
  • Immune suppression → Treg differentiation (via FOXP3 induction) and CD8⁺ T-cell inhibition [2] [6]
  • Angiogenesis stimulation → Thrombospondin suppression and VEGF induction [6]

TGF-β1 overexpression correlates with poor prognosis in pancreatic/glioblastoma malignancies by creating an immunosuppressive tumor microenvironment (TME). LY3200882 reverses this by rescuing TGFβ1-suppressed T-cell proliferation and restoring IFN-γ production in NK cells [3] [8].

Table 2: Functional Dichotomy of TGF-β Isoforms in Cancer

IsoformTumor-Suppressive ActionsTumor-Promoting Actions
TGF-β1p15/p21-mediated cell cycle arrestTreg expansion; PD-L1 upregulation
TGF-β2Epithelial differentiationCAF activation → MMP2/9 secretion
TGF-β3Autophagy induction (ATG7/Beclin-1)EMT via ZEB1/SNAIL transcription

Epithelial-Mesenchymal Transition (EMT) Modulation

TGF-β is a master regulator of EMT through canonical (SMAD-dependent) and non-canonical (MAPK/p38) pathways. Key mechanisms include:

  • Transcription factor induction: SMAD complexes activate SNAIL, SLUG, ZEB1, and TWIST genes, repressing E-cadherin transcription [2] [6]
  • Extracellular matrix remodeling: Upregulation of fibronectin and collagen I by cancer-associated fibroblasts (CAFs)
  • Stemness acquisition: TGF-β/BMP7 imbalance promotes CD44⁺/CD24⁻ cancer stem cell populations [6]

LY3200882 disrupts EMT by inhibiting TGFβR1-mediated phosphorylation of SMAD2/3. Preclinical studies demonstrate:

  • Reduced metastasis in triple-negative breast cancer (4T1-Luc model)
  • Downregulation of mesenchymal markers (N-cadherin, vimentin)
  • Upregulation of epithelial markers (E-cadherin, cytokeratin) [4] [8]The compound also synergizes with PD-L1 inhibitors to counteract TGF-β-induced T-cell exclusion, converting "cold" tumors to immunologically "hot" phenotypes [3] [6].

Table 3: EMT Markers Modulated by TGF-β Signaling

EMT MarkerRegulation by TGF-βBiological ConsequenceLY3200882 Effect
E-cadherinTranscriptional repressionLoss of epithelial adhesionRestoration
N-cadherinTranscriptional activationEnhanced motilityDownregulation
VimentinSMAD3-mediated inductionCytoskeletal remodelingDownregulation
SNAIL1SMAD4-dependent expressionE-cadherin repressionInhibition
MMP-2Stromal TGF-β secretionBasement membrane degradationReduced activity

Chemical Compounds Mentioned:

  • LY3200882
  • TGF-β1
  • TGF-β2
  • TGF-β3
  • BMP-7
  • PD-L1 inhibitor LY3300054

Properties

CAS Number

1898283-02-7

Product Name

LY3200882

IUPAC Name

2-[4-[[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxypyridin-2-yl]amino]pyridin-2-yl]propan-2-ol

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C24H29N5O3/c1-24(2,30)21-13-17(5-9-25-21)27-22-14-19(6-10-26-22)32-20-15-29(18-3-4-18)28-23(20)16-7-11-31-12-8-16/h5-6,9-10,13-16,18,30H,3-4,7-8,11-12H2,1-2H3,(H,25,26,27)

InChI Key

PNPFMWIDAKQFPY-UHFFFAOYSA-N

SMILES

CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CCOCC4)C5CC5)O

Solubility

Soluble in DMSO

Synonyms

LY-3200882; LY 3200882; LY3200882.

Canonical SMILES

CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CCOCC4)C5CC5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.